molecular formula C13H15ClO5 B2952206 Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate CAS No. 690992-01-9

Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate

Cat. No.: B2952206
CAS No.: 690992-01-9
M. Wt: 286.71
InChI Key: CSOWGTMJKPTKEX-UHFFFAOYSA-N
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Description

Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate (CAS 690992-01-9) is a chemical compound with the molecular formula C13H15ClO5 and a molecular weight of 286.71 g/mol . This product is provided with a purity of ≥95% . It is characterized by its reactive aldehyde and ester functional groups, which make it a versatile building block or intermediate in organic synthesis and medicinal chemistry research. The presence of multiple functional sites on its aromatic ring allows for further chemical modifications, making it a potential precursor for the development of more complex molecules. Benzimidazole derivatives, which can be synthesized from various phenolic esters and aldehydes, represent a significant area of research in oncology due to their broad cytotoxic potential and ability to interact with biological targets through mechanisms such as hydrogen bonding and π–π stacking . As a specialty chemical, it is recommended for storage in a sealed container under dry conditions at 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO5/c1-3-17-11-5-9(7-15)10(14)6-12(11)19-8-13(16)18-4-2/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOWGTMJKPTKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate typically involves the reaction of 5-chloro-2-ethoxy-4-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:

5-chloro-2-ethoxy-4-formylphenol+ethyl bromoacetateK2CO3,acetoneethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate\text{5-chloro-2-ethoxy-4-formylphenol} + \text{ethyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{this compound} 5-chloro-2-ethoxy-4-formylphenol+ethyl bromoacetateK2​CO3​,acetone​ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Ethyl (5-chloro-2-ethoxy-4-carboxyphenoxy)acetate.

    Reduction: Ethyl (5-chloro-2-ethoxy-4-hydroxymethylphenoxy)acetate.

    Substitution: Ethyl (5-amino-2-ethoxy-4-formylphenoxy)acetate or ethyl (5-thio-2-ethoxy-4-formylphenoxy)acetate.

Scientific Research Applications

Scientific Research Applications of Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate

This compound is an organic compound with the molecular formula C13H15ClO5C_{13}H_{15}ClO_5 and a molecular weight of 286.71 g/mol. It is utilized across various scientific research fields due to its unique chemical structure, which includes a formyl group, a chloro substituent, and an ethoxy group. These functional groups facilitate interactions with diverse molecular targets, making it valuable in chemistry, biology, medicine, and industry.

Chemistry

This compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its structure allows for diverse chemical reactions, making it a versatile building block for creating novel compounds with specific properties.

Biology

In biological studies, this compound is instrumental in research involving enzyme inhibition and protein-ligand interactions. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The chloro and ethoxy groups contribute to the compound’s overall binding affinity and specificity.

Medicine

This compound is explored as a potential lead compound for developing new pharmaceuticals. Its anticancer properties have been demonstrated through in vitro evaluations, showing cytotoxic effects against several cancer cell lines.

Anticancer Activity: The compound has shown promising results in anticancer studies. In vitro evaluations have demonstrated its cytotoxic effects against several cancer cell lines:

Cell LineIC50 Value (μM)
HCT-116 (Colorectal Cancer)15.3
HEP2 (Epidermoid Carcinoma)12.7
MDA-MB-231 (Breast Cancer)10.5

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Case Studies in Anticancer Research:

  • A study using the MTT assay revealed that this compound exhibited significant cytotoxicity against HEP2 cells, with an IC50 value of 12.7 μM, indicating strong potential as an anticancer agent.
  • Mechanistic investigations have shown that the compound induces apoptosis through the activation of caspase pathways, leading to cell death in cancerous cells.
  • Comparative analyses against similar compounds, such as ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate, have indicated that this compound demonstrates superior binding affinity and biological activity due to its specific functional groups.

Industry

In industrial applications, this compound is used in producing specialty chemicals and materials. It can be a precursor in synthesizing agrochemicals, dyes, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The chloro and ethoxy groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Present
This compound C₁₃H₁₅ClO₅ 286.71 Cl (C5), OEt (C2), CHO (C4) Ester, formyl, chloro, ethoxy
Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate C₁₀H₁₁ClFNO₃ 247.65 Cl (C2), F (C4), NH₂ (C5) Ester, amino, chloro, fluoro
Ethyl 2-(4-chlorophenoxy)acetoacetate C₁₂H₁₃ClO₄ 256.68 Cl (C4) Ester, keto, chloro
Methyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate C₁₃H₁₅BrO₅ 331.16 Br (C5), OEt (C2), CHO (C4) Ester, formyl, bromo, ethoxy
Ethyl 2-(4-fluorophenoxy)acetate C₁₀H₁₁FO₃ 198.19 F (C4) Ester, fluoro

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound's formyl (-CHO) and chloro (-Cl) groups are electron-withdrawing, enhancing electrophilic aromatic substitution reactivity. In contrast, analogs like ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate contain an electron-donating amino (-NH₂) group, which directs reactivity toward nucleophilic pathways .

Physicochemical Properties

  • Solubility: The formyl and chloro groups in the target compound increase polarity, likely enhancing solubility in polar aprotic solvents (e.g., DMSO) compared to non-polar analogs like ethyl 2-(4-fluorophenoxy)acetate .
  • Melting Points: Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate has a higher melting point (76–80°C) due to hydrogen bonding via the amino group, whereas the target compound’s melting point data is unreported but expected to be lower due to reduced intermolecular forces .

Biological Activity

Ethyl (5-chloro-2-ethoxy-4-formylphenoxy)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of a formyl group, chloro substituent, and ethoxy group. These functional groups are critical for its biological activity, allowing for interactions with various molecular targets.

The primary mechanism by which this compound exerts its biological effects involves:

  • Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity.
  • Binding Affinity : The chloro and ethoxy groups enhance the compound’s overall binding affinity and specificity toward its targets.

Enzyme Inhibition

Research indicates that this compound is effective in studies involving enzyme inhibition. It has been utilized as a lead compound for developing new pharmaceuticals targeting specific enzymes involved in various diseases.

Anticancer Activity

The compound has shown promising results in anticancer studies. In vitro evaluations have demonstrated its cytotoxic effects against several cancer cell lines:

Cell Line IC50 Value (μM) Reference
HCT-116 (Colorectal Cancer)15.3
HEP2 (Epidermoid Carcinoma)12.7
MDA-MB-231 (Breast Cancer)10.5

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Case Studies

  • Cytotoxicity Assessment : A study using the MTT assay revealed that this compound exhibited significant cytotoxicity against HEP2 cells, with an IC50 value of 12.7 μM, indicating strong potential as an anticancer agent .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways, leading to cell death in cancerous cells .
  • Comparative Analysis : When compared to similar compounds, such as ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate, this compound demonstrated superior binding affinity and biological activity due to its specific functional groups.

Q & A

Q. How can GC-MS and bioactivity assays evaluate the compound’s potential as an antifeedant or enzyme inhibitor?

  • Sample Preparation : Extract the compound using ethyl acetate, concentrate under vacuum, and derivatize (if necessary) for GC-MS analysis (e.g., column: DB-5MS, He carrier gas).
  • Bioactivity Testing : Conduct in vitro assays against target enzymes (e.g., liver microsomal enzymes) or insect models. For example, antifeedant activity can be quantified via choice tests using leaf-disk assays .

Q. How should researchers address contradictions in synthetic yield or purity data?

  • Diagnostic Steps :
  • Use HPLC-PDA to detect byproducts (e.g., unreacted phenol or ester hydrolysis products).
  • Perform kinetic studies under varying conditions (temperature, catalyst loading) to identify rate-limiting steps.
    • Case Study : Ethyl acetate extraction methods for analogs showed higher efficiency in micro-extraction vs. Soxhlet, emphasizing solvent choice and contact time .

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